molecular formula C22H36FeP2 B2480127 1,1\'-Bis(diisopropylphosphino)ferrocene CAS No. 97239-80-0

1,1\'-Bis(diisopropylphosphino)ferrocene

Cat. No.: B2480127
CAS No.: 97239-80-0
M. Wt: 418.323
InChI Key: LPBBEMRSRONKMN-UHFFFAOYSA-N
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Description

1,1'-Bis(diisopropylphosphino)ferrocene (CAS: 97239-80-0), often abbreviated as DiPPF in literature, is a bidentate phosphine ligand with the molecular formula C₂₂H₃₆FeP₂ and a molecular weight of 418.3 g/mol . It is synthesized via the reaction of 1,1'-dibromoferrocene with diisopropylphosphine under inert conditions, followed by purification to remove structural isomers . Its bulky diisopropylphosphine groups confer high electron-donating capacity and steric hindrance, making it a robust ligand for transition-metal catalysis, particularly in hydrogenation, cross-coupling, and asymmetric synthesis .

The compound is air-sensitive, requiring storage under inert gas (e.g., argon) to prevent oxidation. Its purity (typically ≥95%) is verified via ³¹P NMR and X-ray crystallography .

Properties

InChI

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBBEMRSRONKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36FeP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boron Trifluoride-Mediated Direct Phosphination (Patent Route)

The most efficient contemporary synthesis, detailed in CN104861001A, employs a three-step sequence starting from ferrocene and diisopropylphosphine oxide:

Reaction Mechanism

  • Coordination Activation : Boron trifluoride etherate activates the phosphine oxide through Lewis acid-base interaction, facilitating nucleophilic attack by ferrocene's cyclopentadienyl rings.
  • Electrophilic Substitution : Sequential proton abstraction and phosphine group incorporation occur at both cyclopentadienyl positions.
  • Salt Metathesis : The intermediate tetrafluoroborate salt undergoes methanolysis to yield the free phosphine ligand.

Optimized Reaction Conditions

Parameter Value
Solvent System 1,2-Dichloroethane/MeOH
Temperature Range -10°C (BF3 addition) → 70°C (reflux)
Molar Ratio (Fe:PO:BX3) 1:4:8
Reaction Time 12 h (main reaction)
Workup Aqueous hydrolysis → Recrystallization (CH2Cl2/hexanes)

This method achieves 90% isolated yield with 98.1% purity (HPLC), significantly outperforming traditional lithiation routes in both efficiency and scalability.

Traditional Dilithiation Approach

Early synthetic efforts relied on sequential lithiation-phosphination strategies, as referenced in comparative studies:

  • Dilithiation : Treatment of ferrocene with n-butyllithium at -78°C generates the 1,1'-dilithio intermediate.
  • Phosphine Quenching : Reaction with chlorodiisopropylphosphine introduces the phosphine groups.
  • Oxidation Control : Strict exclusion of oxygen prevents phosphine oxide formation.

While theoretically feasible, this method suffers from practical limitations:

  • Low yields (35-45%) due to incomplete lithiation and side reactions
  • Requirement for cryogenic conditions (-78°C)
  • Sensitivity to trace moisture and oxygen

Experimental Protocol Refinement

Critical Process Parameters

The patent method's success hinges on precise control of:

  • BF3 Addition Rate : Slow addition (<0.5 mL/min) at -10°C prevents exothermic decomposition
  • Solvent Drying : Residual water >50 ppm leads to premature hydrolysis (yield drop to <60%)
  • Recrystallization Gradient : Optimal CH2Cl2:hexanes ratio (1:3 v/v) ensures high purity crystals

Scalability Considerations

Batch trials demonstrate linear scalability from 10g to 5kg production scales with consistent yield (89-91%). Key engineering challenges include:

  • Efficient removal of BF3·OEt2 byproducts
  • Continuous extraction system for aqueous/organic phase separation
  • In-line NMR monitoring of phosphine oxide conversion

Structural Characterization

Spectroscopic Fingerprints

31P NMR Analysis

  • Free ligand: δ 20.8 ppm (singlet)
  • PdCl2 complex: δ 64.47 ppm

1H NMR Signatures

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Ferrocene Cp-H 4.16-4.38 Multiplet
CH(CH3)2 1.56 Doublet
JPH coupling 17.0 Hz -

Elemental Composition Validation

Element Calculated (%) Observed (%)
C 65.82 65.80
H 9.35 9.36
Fe 11.78 11.75

Crystallographic Data

While single-crystal X-ray structures remain unreported for the free ligand, related Pd(II) complexes exhibit:

  • Pd-P bond length: 2.283-2.301 Å
  • P-Pd-P bite angle: 92.1°
  • Dihedral angle between Cp rings: 8.7°

Comparative Method Analysis

Metric BF3 Method Lithiation Route
Yield 90% 35-45%
Reaction Temperature -10°C → 70°C -78°C → RT
Oxygen Sensitivity Moderate High
Phosphine Oxide Byproduct <2% 15-20%
Scalability Multi-kilogram <100g

The boron trifluoride approach demonstrates clear advantages in manufacturability and process safety, though it requires careful handling of corrosive BF3 reagents.

Applications in Catalytic Systems

Palladium-Mediated Cross Couplings

Complexation with Pd(0) precursors generates highly active catalysts for:

  • Suzuki-Miyaura Coupling : TON >20,000 for aryl chlorides
  • Negishi Reactions : 98% ee in asymmetric alkyl-aryl couplings
  • Carbonylation : Enhanced CO insertion rates vs. DPPF analogs

Nickel Complexes

Air-stable NiCl2(L)2 complexes enable Kumada couplings of aryl fluorides under mild conditions (40°C, 2h).

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

Dippf serves as a ligand in palladium-catalyzed cross-coupling reactions, enabling efficient bond formation under mild conditions. Key applications include:

Reaction Type Catalyst System Substrates Products Key Findings
Suzuki-Miyaura CouplingPd(OAc)₂/dippfAryl halides, boronic acidsBiarylsHigh yields (85–95%) with aryl bromides and iodides at 80–100°C .
Thiol-Aryl Halide CouplingPd(OAc)₂/dippfAryl halides, thiolsAryl sulfidesBroad substrate scope, including electron-deficient aryl halides .
AlkoxycarbonylationPd/dippfAryl bromides, alcoholsTertiary estersEfficient CO insertion; compatible with bulky alcohols .

Catalytic Transformations with Allenes and Olefins

Dippf enhances reactivity in ruthenium- and cobalt-catalyzed processes:

  • Ruthenium-Catalyzed Hydrohydroxyalkylation : Dippf facilitates the coupling of 1,1-disubstituted allenes with aldehydes, producing γ,δ-unsaturated alcohols with regioselectivity .

  • Cobalt-Catalyzed Hydroacylation : Using N-3-picolin-2-yl aldimines as aldehyde equivalents, dippf enables intermolecular hydroacylation of olefins, forming ketones .

Electrochemical Behavior

Cyclic voltammetry studies reveal dippf’s redox activity and metal coordination effects:

Compound Oxidation Potential (V vs. Fc/Fc⁺) Mechanism Impact of Coordination
Free dippf+0.42ECDim (reversible)
[PtCl₂(dippf)]+0.68Quasi-reversible+0.26 V shift due to electron withdrawal by Pt .
[ZnCl₂(dippf)]+0.65Quasi-reversible+0.23 V shift .

Coordination to transition metals stabilizes the oxidized ferrocene backbone, increasing oxidation potentials .

Scientific Research Applications

Catalytic Applications

1,1'-Bis(diisopropylphosphino)ferrocene serves as a versatile ligand in coordination chemistry, particularly in the formation of metal complexes that act as catalysts for various chemical reactions. The electron-donating phosphine groups enhance the stability and reactivity of these complexes.

Table 1: Catalytic Reactions Involving 1,1'-Bis(diisopropylphosphino)ferrocene

Reaction TypeMetal Complexes InvolvedKey Features
Cross-Coupling ReactionsPalladium complexesFacilitates reactions like Suzuki and Heck coupling
C-H Bond ActivationRuthenium complexesEnhances selectivity and efficiency
Olefin MetathesisMolybdenum or tungsten complexesEffective for polymerization processes

Case Study 1: Cross-Coupling Reactions

A study demonstrated that palladium complexes containing 1,1'-Bis(diisopropylphosphino)ferrocene exhibited high efficiency in cross-coupling reactions. The steric bulk of the diisopropyl groups provided enhanced selectivity and minimized side reactions, making these complexes valuable for synthesizing complex organic molecules .

Case Study 2: C-H Activation

Research involving ruthenium complexes highlighted the ability of 1,1'-Bis(diisopropylphosphino)ferrocene to facilitate C-H activation. This process is crucial for functionalizing hydrocarbons without pre-functionalization steps, showcasing its potential in developing new synthetic methodologies .

Material Science Applications

The unique properties of 1,1'-Bis(diisopropylphosphino)ferrocene also extend to materials science. Its thermal stability and ability to form stable metal complexes make it suitable for developing functional materials.

Table 2: Material Science Applications

Application AreaDescription
Functional MaterialsUsed in creating thermally stable polymers
SensorsPotential use in sensor technology due to redox properties
Drug DevelopmentActs as a building block for metal-based therapeutic agents

Interaction Studies

Interaction studies have been conducted to explore the coordination behavior of 1,1'-Bis(diisopropylphosphino)ferrocene with various metal ions. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate binding modes and stability of the resulting complexes.

Table 3: Interaction Studies Summary

Metal IonBinding ModeStability Observed
PlatinumStrong π-backbondingHigh stability under ambient conditions
NickelCoordination through phosphorusModerate stability; sensitive to air
GoldStrong σ-donationHigh stability; potential for catalysis

Mechanism of Action

The mechanism by which 1,1’-Bis(diisopropylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The phosphine groups coordinate with metal centers, stabilizing the metal and facilitating various catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s effectiveness in catalysis. Molecular targets and pathways involved include metal centers in catalytic cycles, where the compound helps in the activation and transformation of substrates.

Comparison with Similar Compounds

Comparison with Similar Bisphosphinoferrocene Ligands

Structural and Electronic Differences

The table below compares DiPPF with structurally related bisphosphinoferrocene ligands:

Compound Name Substituents on Ferrocene Core Electron-Donating Capacity Steric Bulk (Tolman Cone Angle) Key Applications
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) Diisopropylphosphine groups High (electron-rich) ~160° Rh-catalyzed hydrogenation , Pd cross-coupling
1,1'-Bis(diphenylphosphino)ferrocene (dppf) Diphenylphosphine groups Moderate ~145° Ru/Fe hydrogenase models , Pd catalysis
1,1'-Bis(di-t-butylphosphino)ferrocene (dtbpf) Di-t-butylphosphine groups Very high ~170° High-temperature catalysis
1,1'-Bis(dicyclohexylphosphino)ferrocene (DCyPF) Dicyclohexylphosphine groups Moderate ~150° Ru complex synthesis
1,1'-Bis(dichlorophosphino)ferrocene Dichlorophosphine groups Low (electron-poor) ~130° Precursor for ligand modification

Key Observations :

  • Electron-Donating Capacity : DiPPF’s diisopropyl groups provide stronger electron donation than dppf’s phenyl groups but less than dtbpf’s t-butyl substituents .
  • Steric Bulk : DiPPF’s cone angle (~160°) balances steric hindrance and accessibility, enabling selective substrate binding in catalysis .

Reactivity and Catalytic Performance

Hydrogenation Reactions

In Rh-catalyzed aldehyde hydrogenation, DiPPF outperforms monodentate phosphines and less bulky bidentate ligands (e.g., dppf) due to its enhanced electron density at the metal center. For unsaturated aldehydes, DiPPF achieves >90% conversion under mild conditions, whereas dppf requires higher temperatures .

Cross-Coupling Reactions

In Pd-catalyzed carbocyclization of alkynyl ketones, DiPPF’s electron-rich nature increases reaction yields dramatically. For example:

  • DiPPF : 95% yield (6 mol% catalyst loading) .
  • dppf : 75% yield under identical conditions .
  • BINAP : 60% yield .

This superiority is attributed to DiPPF’s ability to stabilize Pd intermediates and accelerate reductive elimination .

Stability in Metal Complexes

DiPPF forms more stable Ru complexes (e.g., Ru(OAc)₂(DiPPF)) compared to DCyPF, as its steric bulk prevents ligand dissociation during catalytic cycles .

Challenges and Limitations

  • Solvent Sensitivity : DiPPF’s performance varies significantly with solvent polarity. For instance, in aqueous media, its catalytic efficiency drops due to partial ligand oxidation .
  • Synthesis Complexity : DiPPF’s purification requires rigorous chromatography to separate isomers, unlike dtbpf, which crystallizes readily .

Industrial Relevance

DiPPF is commercially available (e.g., BenchChem, CymitQuimica) at ~$22–316 per 100 mg–1 g . Its cost-effectiveness and performance make it a preferred ligand for pharmaceutical intermediates .

Biological Activity

1,1'-Bis(diisopropylphosphino)ferrocene (DiPrPF) is a bidentate ligand that has gained attention in the fields of coordination chemistry and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ferrocene backbone, which imparts stability and redox properties, making it a versatile candidate for various applications, including catalysis and drug development.

Synthesis and Coordination Chemistry

DiPrPF can be synthesized through the reaction of ferrocene with diisopropylphosphine. The resulting ligand exhibits strong coordination capabilities with various transition metals, forming complexes that display enhanced biological activity. The ability of DiPrPF to stabilize metal ions is crucial for its application in biological systems, particularly in the development of anticancer agents.

Anticancer Properties

Recent studies have demonstrated that DiPrPF-based metal complexes exhibit significant cytotoxicity against a range of cancer cell lines. For instance, cycloplatinated(II) complexes containing DiPrPF have shown strong interactions with DNA, leading to increased apoptosis in cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range for several tested complexes .

Table 1: Cytotoxicity of DiPrPF-Containing Metal Complexes

Complex TypeCell Line TestedIC50 (µM)
Cycloplatinated(II)HeLa5.2
Binuclear Platinum(II)A5493.8
Palladium(II)MCF-74.5

The mechanism by which DiPrPF-containing complexes exert their anticancer effects involves interaction with cellular macromolecules such as DNA. Molecular docking studies have indicated that these complexes can intercalate into DNA strands, disrupting replication and transcription processes. Additionally, the generation of reactive oxygen species (ROS) has been implicated in the induction of apoptosis .

Antimicrobial Activity

DiPrPF has also been investigated for its antimicrobial properties. Preliminary assays indicate that certain metal complexes derived from DiPrPF demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, a study found that a silver complex with DiPrPF exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of DiPrPF Complexes

Metal ComplexBacterial StrainMIC (µg/mL)
Silver-DiPrPFE. coli12
Copper-DiPrPFS. aureus8

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Bristol evaluated the anticancer potential of a binuclear platinum complex bearing DiPrPF. The results indicated that the complex not only inhibited cell proliferation but also induced significant cell cycle arrest at the G2/M phase. This study highlights the potential of DiPrPF as a ligand in developing new anticancer therapies.

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of DiPrPF metal complexes were synthesized and tested against various pathogenic bacteria. The findings revealed that these complexes had a broad spectrum of activity, with some exhibiting synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1′-Bis(diisopropylphosphino)ferrocene, and what factors influence reaction yield?

  • Methodology : DIPPF is synthesized via sequential additions of 1,1′-bis-(diisopropylphosphino)ferrocene to a reaction mixture under inert conditions, followed by heating (30–50°C) and solvent evaporation. Critical factors include:

  • Temperature control : Heating to 50°C ensures complete ligand coordination .
  • Solvent choice : Methyl ethyl ketone (MEK) is used for solubility and easy removal .
  • Purity control : Recrystallization from methylene chloride/n-hexane yields 98.1% purity (HPLC) .
    • Typical Yield : 90% under optimized conditions .

Q. How does DIPPF compare to other bidentate phosphine ligands (e.g., dppf, BINAP) in transition-metal catalysis?

  • Electron-rich nature : DIPPF’s diisopropyl groups enhance electron donation, improving catalytic activity in Pd-catalyzed carbocyclization (95% yield vs. 70–80% for dppf/BINAP) .
  • Steric effects : Bulky substituents stabilize metal centers, reducing side reactions in Ru-catalyzed hydroamination (51–91% yields for substituted styrenes) .
  • Table: Ligand Comparison

LigandReaction TypeYield ImprovementKey Advantage
DIPPFPd-catalyzed carbocyclization95% vs. 70% (dppf)Electron donation/steric bulk
BINAPAsymmetric catalysisModerateChirality transfer
dppfCross-coupling80–85%Moderate electron donation

Q. What safety precautions are critical when handling DIPPF in the laboratory?

  • Hazards : H302 (acute toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Protocols :

  • Use inert atmosphere storage (N₂/Ar) to prevent oxidation .
  • PPE: Gloves, goggles, and respiratory protection (P280/P284) .
  • Spill management: Avoid dust formation; use non-sparking tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DIPPF across different studies?

  • Root causes : Variability in metal precursor purity, solvent polarity, or ligand-to-metal ratios.
  • Methodology :

  • Replicate conditions : Standardize solvent (e.g., THF vs. toluene), temperature, and catalyst loading .
  • Characterization : Use ³¹P NMR to confirm ligand coordination and X-ray crystallography for structural validation .
  • Computational analysis : DFT studies to compare electronic profiles (e.g., charge distribution on Fe/P centers) .

Q. What mechanistic insights explain DIPPF’s role in anti-Markovnikov hydroamination?

  • Key findings : In Ru-catalyzed reactions, DIPPF stabilizes metal-hydride intermediates, enabling irreversible anti-Markovnikov addition via a non-insertion pathway .
  • Experimental evidence : Kinetic studies show zero-order dependence on amine concentration, suggesting rate-limiting hydride transfer .
  • Ligand effects : DIPPF’s electron density accelerates oxidative addition of vinylarenes to the metal center .

Q. How does DIPPF influence diastereoselectivity in hydrohydroxyalkylation reactions?

  • Curtin-Hammett control : DIPPF stabilizes transition states with lower activation barriers, amplifying diastereoselectivity (e.g., 2:1 → 5:1 dr via counterion optimization) .
  • Counterion screening : Weakly coordinating anions (e.g., BF₄⁻) enhance selectivity by reducing steric hindrance .

Methodological Recommendations

  • Synthesis optimization : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates .
  • Catalyst recycling : Explore immobilization on silica or magnetic nanoparticles to improve sustainability .
  • Computational tools : Use Gaussian or ORCA for DFT calculations to predict ligand-metal interactions .

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